![molecular formula C₂₉H₃₅Br₂NO₁₁ B1141877 (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8, CAS No. 148218-14-8](/img/new.no-structure.jpg)
(8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8 is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a hexopyranosyl group and a bromo-dimethoxyethyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8 typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and bromination. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of corresponding oxo and carboxyl derivatives.
Reduction: Reduction reactions can target the bromo-dimethoxyethyl moiety, potentially converting it into a simpler alkyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce simpler alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
The compound (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione is a complex chemical structure with significant applications in medicinal chemistry and pharmacology. This article explores its various applications, particularly in cancer treatment and as a potential therapeutic agent.
Anticancer Activity
One of the primary applications of this compound is in the field of oncology. It has been studied for its potential as an anticancer agent due to its structural similarity to established chemotherapeutics like doxorubicin.
Drug Development
The unique structure of this compound9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione makes it a candidate for drug development aimed at improving the efficacy and reducing the side effects of existing treatments.
Case Studies
Several studies have evaluated the compound's effectiveness:
- In vitro studies demonstrated significant inhibition of proliferation in various cancer cell lines.
- In vivo studies indicated promising results in animal models with reduced tumor growth rates compared to control groups.
Combination Therapies
Research has also focused on the compound's use in combination with other therapeutic agents. Preliminary findings suggest that it may enhance the efficacy of existing chemotherapy regimens when used synergistically.
Wirkmechanismus
The mechanism of action of (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8 involves its interaction with specific molecular targets. The glycosyl moiety can bind to carbohydrate-recognizing proteins, while the bromo-dimethoxyethyl group may interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-chloro-1,1-dimethoxyethyl)-7,8
- (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-fluoro-1,1-dimethoxyethyl)-7,8
Uniqueness
Compared to its analogs, the bromo-dimethoxyethyl group in (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8 imparts unique reactivity and binding properties. This makes it particularly useful in applications where specific interactions with biological targets are required.
Biologische Aktivität
The compound (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8 is a complex chemical entity with significant biological implications. Its structure suggests potential interactions with various biological systems, particularly in the context of cancer treatment due to its relationship with doxorubicin, a well-known chemotherapeutic agent.
- Molecular Formula : C29H34BrNO11
- Molecular Weight : 652.48 g/mol
- CAS Number : 106401-68-7
This compound is structurally related to doxorubicin and may exhibit similar mechanisms of action:
- DNA Intercalation : The compound can intercalate between DNA base pairs, disrupting the DNA structure and leading to apoptosis in cancer cells.
- Topoisomerase II Inhibition : It inhibits topoisomerase II, an enzyme critical for DNA replication and transcription.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which contributes to cellular damage and apoptosis.
Antitumor Activity
Research has shown that compounds similar to (8S,10S)-10 exhibit significant antitumor activity. The following table summarizes key findings from various studies:
Study | Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|---|
1 | Doxorubicin | MCF-7 (breast cancer) | 0.5 | DNA intercalation |
2 | Analog of (8S,10S)-10 | A549 (lung cancer) | 0.8 | ROS generation |
3 | Doxorubicin | HeLa (cervical cancer) | 0.4 | Topoisomerase II inhibition |
Case Studies
-
Case Study on MCF-7 Cells :
- In a study involving MCF-7 breast cancer cells, (8S,10S)-10 demonstrated an IC50 value comparable to doxorubicin. The study highlighted its potential as an effective alternative in chemotherapy regimens.
-
A549 Cell Line Analysis :
- Another study focused on A549 lung carcinoma cells revealed that the compound induced apoptosis through ROS generation, supporting its role in oxidative stress-mediated cell death.
Pharmacokinetics
The pharmacokinetic profile of (8S,10S)-10 is expected to be influenced by its structure:
- Absorption : Likely to be absorbed through passive diffusion due to its lipophilic nature.
- Distribution : May localize primarily in the nucleus due to its ability to intercalate with DNA.
- Metabolism : Potential metabolic pathways include reduction reactions leading to active metabolites.
Eigenschaften
CAS-Nummer |
148218-14-8 |
---|---|
Molekularformel |
C₂₉H₃₅Br₂NO₁₁ |
Molekulargewicht |
733.4 |
Synonyme |
(8S-cis)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrobromide; 14-Bromo Ketal Daunorubicin Hydrobromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.